molecular formula C14H15F3N2O4S B2976160 Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate CAS No. 317330-62-4

Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Cat. No.: B2976160
CAS No.: 317330-62-4
M. Wt: 364.34
InChI Key: SHKYBLIFFGZZFI-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C14H15F3N2O5 . It has a molecular weight of 348.275 .


Physical and Chemical Properties Analysis

This compound has 4 hydrogen (H) donors and 4 hydrogen acceptors. It has a LogP value of 1.5 and 5 rotatable bonds .

Scientific Research Applications

Synthesis and Fluorescence Properties

Researchers have explored the synthesis and fluorescence properties of novel monastrol analogs conjugated with fluorescent coumarin scaffolds. A method involving the Biginelli reaction was used for the synthesis of these compounds, which exhibit fluorescence and show maximum absorption wavelengths in UV or visible regions, suggesting potential applications in fluorescence microscopy or as fluorescent markers in biological systems (Al-Masoudi et al., 2015).

Anticancer Activity

A novel oxygen-bridged tricyclic Biginelli adduct was synthesized and evaluated for its anticancer activity. This compound showed moderate activity against the MCF-7 human breast cell line, indicating its potential as a lead compound for the development of new anticancer drugs (Ibrahim et al., 2017).

Nonlinear Optical Properties

The synthesis, structural, spectroscopic, thermal, DFT, and NLO properties of Ethyl 4-hydroxy-2-oxo-6-(thiophen-3-yl)-4-(trifluoromethyl) hexahydropyrimidine-5-carboxylate (EHTHPC) were studied, revealing its potential as an organic nonlinear optical crystal. Such materials are crucial for applications in photonics, including optical switching and modulation (Sathiya & Senthilkumar, 2020).

Binding Interactions with BSA

The binding interactions of pyrimidine derivatives to bovine serum albumin (BSA) have been analyzed, providing insights into the pharmacokinetics and potential drug delivery mechanisms of these compounds. Understanding these interactions is critical for designing drugs with better efficacy and reduced side effects (Pisudde et al., 2018).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis of chromone-pyrimidine coupled derivatives and evaluated their antimicrobial and antifungal activities. Compounds with specific substituents on the chromone and pyrimidine rings exhibited potent antibacterial and antifungal effects, offering a basis for developing new antimicrobial agents (Tiwari et al., 2018).

Anti-diabetic Activity

The synthesis and evaluation of dihydropyrimidine analogues for anti-diabetic activity have shown promising results. Variations in the substituents on the phenyl ring and the presence of urea/thiourea groups influenced the anti-hyperglycemic activity of these compounds, suggesting their potential in treating diabetes (Bairagi et al., 2020).

Properties

IUPAC Name

ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4S/c1-2-23-11(21)9-10(7-3-5-8(20)6-4-7)18-12(24)19-13(9,22)14(15,16)17/h3-6,9-10,20,22H,2H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKYBLIFFGZZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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